2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide involves several steps. One common synthetic route includes the reaction of 4-aminothiophenol with 2-ethyl-6-methylbenzoyl chloride under specific conditions to form the desired product .
Chemical Reactions Analysis
2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and thiol groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar compounds to 2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide include:
4-aminothiophenol: A precursor in the synthesis of the compound.
2-ethyl-6-methylbenzoyl chloride: Another precursor used in the synthesis.
N-(2-ethyl-6-methylphenyl)propanamide: A structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(2-ethyl-6-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-4-14-7-5-6-12(2)17(14)20-18(21)13(3)22-16-10-8-15(19)9-11-16/h5-11,13H,4,19H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVASNCDHVHAJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)SC2=CC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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